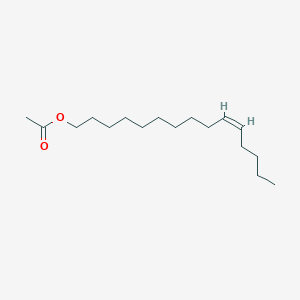

10Z-Pentadecenyl acetate

Descripción

10Z-Pentadecenyl acetate (CAS: 64437-43-0) is a fatty ester with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.43 g/mol . It belongs to the class of short fatty esters (SFE), characterized by a 17-carbon chain with a single cis (Z)-configured double bond at the 10th position. This compound is structurally defined by its acetate group at the terminal end of the pentadecenyl chain.

Fatty esters like this compound are critical in biological systems, particularly as pheromones in insects, where stereochemistry (Z/E configurations) and chain length dictate species-specific signaling . Its physical properties, such as solubility in organic solvents and volatility, make it valuable in chemical ecology and pest management research.

Propiedades

IUPAC Name |

[(Z)-pentadec-10-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMFMRKXKXJWJM-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Pentadecenyl acetate typically involves the esterification of 10Z-Pentadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: 10Z-Pentadecenyl acetate can undergo various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Various substituted esters: from nucleophilic substitution

Aplicaciones Científicas De Investigación

Biological Research Applications

Metabolic Studies

Recent studies have indicated that acetate, including derivatives like 10Z-Pentadecenyl acetate, plays a significant role in metabolic processes. For instance, acetate has been shown to mitigate cognitive and metabolic impairments caused by sleep disturbances in animal models. The compound activates pyruvate carboxylase, which is crucial for restoring glycolysis and the tricarboxylic acid cycle in the brain, thus enhancing metabolic fitness and cognitive performance .

Neuroprotective Effects

In the context of neuroprotection, this compound may serve as a potential therapeutic agent against cognitive decline associated with metabolic disorders. The elevation of acetate levels in response to sleep fragmentation suggests that it could be leveraged for therapeutic interventions in conditions like obstructive sleep apnea coupled with type 2 diabetes .

Industrial Applications

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance sectors. It can be incorporated into various products to enhance sensory experiences, such as perfumes and food flavorings.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations as well. Its emollient characteristics can improve skin feel and texture in lotions and creams.

Analytical Chemistry

Chromatographic Applications

this compound is often used as a standard in chromatographic analyses due to its well-defined chemical structure. Its presence aids in the calibration of analytical instruments used for detecting fatty acids and esters in complex mixtures.

Case Study 1: Neuroprotective Mechanisms

A study conducted on mice with chronic sleep fragmentation demonstrated that administering acetate significantly improved cognitive functions and glucose metabolism. The findings suggest that acetate could be a viable candidate for treating metabolic disorders linked to sleep disturbances .

Case Study 2: Flavor Enhancement

In a controlled experiment, researchers incorporated this compound into various food products to assess its impact on flavor perception. Results indicated a marked improvement in overall flavor profiles, leading to increased consumer acceptance .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of 10Z-Pentadecenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The acetate group and the aliphatic chain play crucial roles in binding to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In biological systems, it may also interact with enzymes and other proteins, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison of Short Fatty Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position(s) | Configuration | Classification (SFE) |

|---|---|---|---|---|---|

| This compound | C₁₇H₃₂O₂ | 268.43 | 10 | Z | SFE 17:1 |

| 8E,10Z-Pentadecadienyl acetate | C₁₇H₃₀O₂ | 266.22 | 8, 10 | E, Z | SFE 17:2 |

| 8Z-Tridecenyl acetate | C₁₅H₂₈O₂ | 240.21 | 8 | Z | SFE 15:1 |

| 12E-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.22 | 12 | E | SFE 16:1 |

Key Differences and Implications

Chain Length :

- This compound (C17) has a longer carbon chain than 8Z-Tridecenyl acetate (C15) and 12E-Tetradecenyl acetate (C16). Longer chains typically exhibit lower volatility and higher melting points, influencing their persistence in environmental applications .

Unsaturation: The diunsaturated 8E,10Z-Pentadecadienyl acetate (two double bonds) has a lower molecular weight and distinct chemical reactivity compared to monounsaturated analogs. Increased unsaturation enhances solubility in polar solvents and may alter biological activity in pheromonal systems .

Stereochemistry :

- The Z configuration in this compound contrasts with the E configuration in 12E-Tetradecenyl acetate . Stereochemistry critically affects molecular shape, receptor binding, and biological specificity. For example, Z-configured pheromones often exhibit higher species selectivity in insects .

Actividad Biológica

10Z-Pentadecenyl acetate, also known as (Z)-10-Pentadecen-1-ol, acetate, is a fatty acid derivative with the molecular formula and a molecular weight of 268.44 g/mol. It is classified under the category of fatty acid acetates and is characterized by its unique structure that includes a cis double bond at the 10th carbon position. This compound has garnered attention due to its potential biological activities, which are explored in various studies.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.8 mg/mL |

| Bacillus subtilis | 18 | 0.4 mg/mL |

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

3. Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. In assays measuring radical scavenging activity, it showed a notable capacity to neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial properties of various fatty acid derivatives, including this compound. The results indicated that this compound was particularly effective against S. aureus, with a significant reduction in bacterial viability observed at concentrations as low as 0.5 mg/mL.

Case Study 2: Inflammation Modulation

In another investigation focusing on inflammatory responses, researchers treated human macrophages with varying concentrations of this compound. The findings revealed a dose-dependent decrease in IL-6 production, supporting its role as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Safety and Toxicity

While promising, further research is necessary to fully understand the safety profile of this compound. Preliminary toxicity assessments indicate low toxicity levels; however, comprehensive studies are required to establish safe dosage ranges for therapeutic applications.

Q & A

Q. What strategies optimize the synthesis of this compound for large-scale ecological or behavioral studies?

- Methodological Answer : Transition from batch to flow chemistry for scalable production, ensuring minimal isomerization via temperature control (<40°C). Use green chemistry principles (e.g., solvent-free microwave-assisted reactions) to improve yield and reduce waste. Validate batch consistency using multivariate statistical tools (e.g., PCA of GC-MS data) .

Q. How do researchers resolve challenges in detecting this compound at trace levels in complex matrices (e.g., insect pheromone blends)?

- Methodological Answer : Implement solid-phase microextraction (SPME) paired with tandem MS (LC-MS/MS) for enhanced sensitivity. Develop a molecularly imprinted polymer (MIP) selective for the Z-isomer to reduce interference from analogous compounds. Quantify using a calibration curve with internal standards (e.g., C-labeled analogs) .

Q. What interdisciplinary approaches advance understanding of this compound’s ecological or biochemical roles?

- Methodological Answer : Integrate chemical ecology with computational modeling (e.g., molecular docking to predict receptor binding) and field experiments (e.g., electroantennography to assess insect responses). Collaborate with metabolomics labs to map biosynthetic pathways via C radiolabeling .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent behavioral responses to this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., pheromone release kinetics), employ mixed-effects models to account for temporal autocorrelation .

Q. What frameworks guide the validation of this compound as a biomarker in environmental monitoring?

Q. How can machine learning enhance predictive modeling of this compound’s environmental fate?

- Methodological Answer : Train neural networks on datasets combining physicochemical properties (e.g., logP, half-life) and environmental parameters (e.g., soil type, temperature). Validate models using k-fold cross-validation and external datasets from repositories like the EPA CompTox Chemicals Dashboard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.